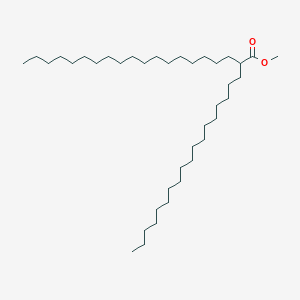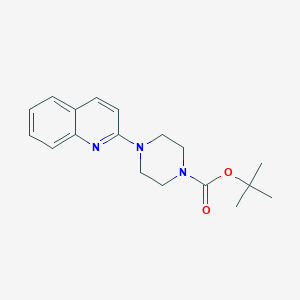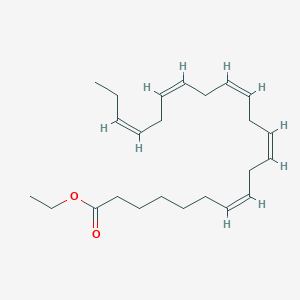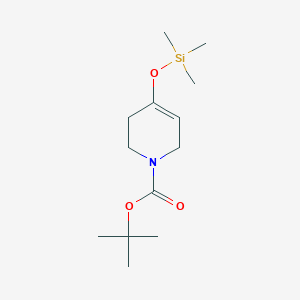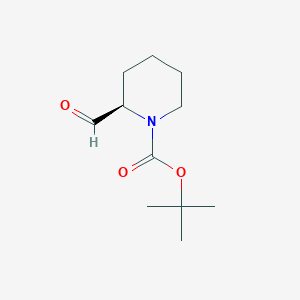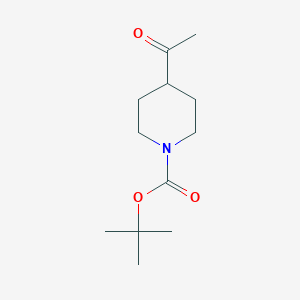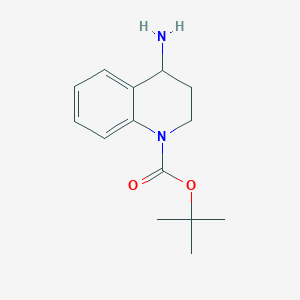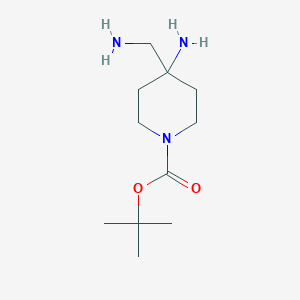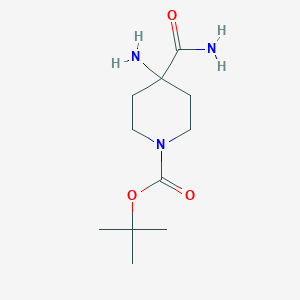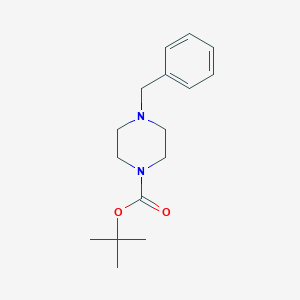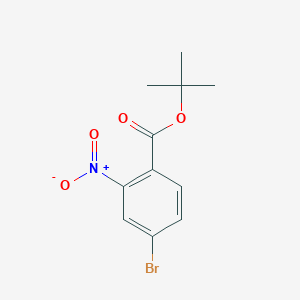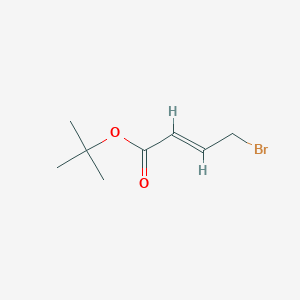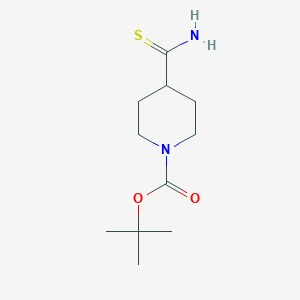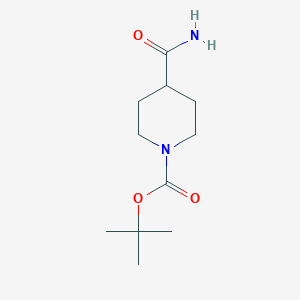![molecular formula C20H20O5 B153438 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one CAS No. 135635-82-4](/img/structure/B153438.png)
1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one, also known as tanshinone IIA, is a natural product isolated from the roots of the traditional Chinese medicine Salvia miltiorrhiza Bunge. Tanshinone IIA has been reported to possess various biological activities, such as anti-inflammatory, anti-cancer, and cardiovascular protective effects.
Wirkmechanismus
The mechanism of action of 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA is complex and involves multiple pathways. Tanshinone IIA has been reported to inhibit the activation of nuclear factor-κB, which is a key regulator of inflammation. It also activates the AMP-activated protein kinase pathway, which is involved in energy metabolism and cell survival. Tanshinone IIA has also been shown to inhibit the phosphatidylinositol 3-kinase/Akt pathway, which is involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
Tanshinone IIA has been found to have various biochemical and physiological effects. It has been reported to reduce oxidative stress by increasing the expression of antioxidant enzymes, such as superoxide dismutase and catalase. Tanshinone IIA has also been shown to regulate lipid metabolism by reducing the levels of triglycerides and cholesterol in the blood. Additionally, 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA has been found to have anti-platelet effects by inhibiting platelet aggregation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA in lab experiments is that it is a natural product, which makes it relatively safe and non-toxic. It is also easy to obtain and can be synthesized from the root extract of Salvia miltiorrhiza Bunge. However, one of the limitations of using 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA in lab experiments is that it has low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA. One of the areas of research is the development of new synthetic methods for 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA and its derivatives. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA in vivo. Additionally, the potential use of 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA in combination with other drugs for the treatment of various diseases should be explored. Finally, the development of new drug delivery systems for 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA could improve its bioavailability and therapeutic efficacy.
Conclusion:
In conclusion, 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA is a natural product with various biological activities, such as anti-inflammatory, anti-cancer, and cardiovascular protective effects. It can be synthesized from the root extract of Salvia miltiorrhiza Bunge and has been extensively studied for its biochemical and physiological effects. Although there are some limitations for its use in lab experiments, 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA has promising potential for the development of new drugs for the treatment of various diseases.
Synthesemethoden
Tanshinone IIA can be synthesized from the root extract of Salvia miltiorrhiza Bunge. The extraction process involves drying and grinding the roots, followed by extraction with ethanol. The extract is then purified using chromatography methods to obtain 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA.
Wissenschaftliche Forschungsanwendungen
Tanshinone IIA has been extensively studied for its biological activities. It has been reported to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Tanshinone IIA has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA has been found to have cardiovascular protective effects by reducing oxidative stress and improving endothelial function.
Eigenschaften
CAS-Nummer |
135635-82-4 |
|---|---|
Produktname |
1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one |
Molekularformel |
C20H20O5 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
1,3,7-trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one |
InChI |
InChI=1S/C20H20O5/c1-20(24)8-10-6-7-12-17(15(10)13(21)9-20)19(23)11-4-3-5-14(25-2)16(11)18(12)22/h3-7,13,18,21-22,24H,8-9H2,1-2H3 |
InChI-Schlüssel |
ICEXCCWZYVIBHD-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C3O)C(=CC=C4)OC)O)O |
Kanonische SMILES |
CC1(CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C3O)C(=CC=C4)OC)O)O |
Synonyme |
SM 196A SM-196 A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



